N,N-dimethylaminopropylacrylamide chemical properties
N,N-dimethylaminopropylacrylamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dimethylaminopropylacrylamide (DMAPAA)
Introduction: The Versatility of a "Smart" Monomer
N,N-dimethylaminopropylacrylamide, commonly abbreviated as DMAPAA, is a functional acrylamide monomer that has garnered significant attention in the field of materials science, particularly for biomedical applications. Its chemical structure uniquely combines a polymerizable acrylamide group with a tertiary amine functionality, bestowing its corresponding polymers with "smart" or stimuli-responsive properties. This guide provides a comprehensive technical overview of DMAPAA, from its fundamental chemical and physical properties to its synthesis, polymerization, and critical role in the development of advanced materials for drug delivery and biotechnology.
The core value of DMAPAA lies in the pH-sensitive nature of its dimethylaminopropyl side chain. This group can be protonated or deprotonated in response to changes in environmental pH, leading to dramatic shifts in the hydrophilicity and conformation of its polymers. This behavior is the cornerstone of its use in creating materials that can respond to specific biological cues, making it a molecule of great interest to researchers and drug development professionals.
Core Chemical and Physical Properties
DMAPAA is a colorless to light orange liquid under standard conditions, completely miscible with water and soluble in most common organic solvents[1][2]. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-(dimethylamino)propyl]prop-2-enamide | [3] |
| CAS Number | 3845-76-9 | [1][3] |
| Molecular Formula | C₈H₁₆N₂O | [3] |
| Molecular Weight | 156.23 g/mol | [3][4] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |
| Density | ~0.80 - 0.95 g/mL | [1][5] |
| Boiling Point | 142 °C / 12 mmHg | [1][5] |
| Flash Point | 140 °C | [1][5] |
| Water Solubility | Completely miscible | [1][2] |
| Storage | Refrigerated (0-10°C), typically stabilized with MEHQ | [1][4] |
Chemical Structure
The structure of DMAPAA is fundamental to its function. It consists of an acrylamide core, which provides the vinyl group necessary for polymerization, and a propyl spacer connecting to a terminal N,N-dimethylamino group.
Caption: Chemical structure of N,N-dimethylaminopropylacrylamide (DMAPAA).
Synthesis and Polymerization
The utility of DMAPAA is realized through its polymerization into macromolecules. Understanding both the synthesis of the monomer and its subsequent polymerization is critical for its application.
Monomer Synthesis
Commercial synthesis of DMAPAA often involves a multi-step process designed to maximize yield and purity. One common patented method involves the reaction of methyl methacrylate with N,N-dimethyl-1,3-propanediamine[6].
Exemplary Synthesis Workflow:
-
Condensation: Methyl methacrylate and N,N-dimethyl-1,3-propanediamine are reacted in a sealed autoclave to form an intermediate, N-dimethylamino-Beta-dimethylamino methacrylamide[6].
-
Catalytic Cracking: The intermediate is then transferred to a reactor with a distillation apparatus. Through catalytic cracking at elevated temperatures (e.g., 220-240 °C) and reduced pressure, the crude DMAPAA product is distilled off[6].
-
Purification: The crude product undergoes fractional distillation, often in the presence of a polymerization inhibitor, to yield the final, purified monomer[6].
This method is advantageous for its high conversion rate and reduced byproducts compared to other routes[6].
Polymerization of DMAPAA
Poly(N,N-dimethylaminopropylacrylamide) (PDMAPAA) can be synthesized through various radical polymerization techniques. The choice of method dictates the polymer's architecture, molecular weight distribution, and end-group fidelity, which are crucial for advanced applications.
-
Free Radical Polymerization (FRP): This is a straightforward method for producing high molecular weight PDMAPAA. However, it offers poor control over the polymer chain length and distribution (polydispersity), which can be a limitation for applications requiring well-defined materials[7][8].
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers)[9][10]. Studies have demonstrated the successful RAFT polymerization of DMAPAA's hydrochloride salt (DMAPMA·HCl) using a 4-cyanopentanoic acid dithiobenzoate (CTP) chain transfer agent, yielding well-defined homopolymers and block copolymers[10].
-
Atom Transfer Radical Polymerization (ATRP): While a powerful controlled polymerization technique for many monomers, ATRP has proven to be uncontrolled for DMAPAA. Research suggests that copper salts used as catalysts can complex with the amide group of the polymer chain, retarding the deactivation step and leading to a high concentration of radicals and undesirable termination reactions[11].
Caption: pH-induced conformational change of PDMAPAA in aqueous solution.
Thermo-Responsiveness
The homopolymer PDMAPAA exhibits a Lower Critical Solution Temperature (LCST)—the temperature above which it phase separates from water—only under highly alkaline conditions (pH approaching 14).[7] However, this thermo-responsiveness can be tuned to be active in physiologically relevant temperature and pH ranges. This is achieved by copolymerizing DMAPAA with a hydrophobic monomer, such as methyl methacrylate (MMA) [12]or N-isopropylacrylamide (NIPAM).[13][14][15]
In such copolymers, the LCST behavior can be precisely controlled by the pH. At low pH, the charged DMAPAA units render the entire copolymer hydrophilic, suppressing the LCST. As the pH increases, the DMAPAA units become neutral, the overall polymer becomes more hydrophobic, and a thermally-induced phase transition can occur at a lower temperature.[12] This dual-responsive nature is highly desirable for creating sophisticated drug delivery vehicles.
Applications in Research and Drug Development
The unique properties of PDMAPAA and its copolymers make them highly valuable in several areas of scientific research and pharmaceutical development.
-
Controlled Drug Delivery: pH-responsive hydrogels made from DMAPAA can encapsulate therapeutic agents. These hydrogels remain collapsed at physiological pH (e.g., in the bloodstream) and swell to release their payload in the lower pH environment of a tumor or within specific cellular compartments like endosomes.[16][17]
-
Gene Delivery: The cationic nature of PDMAPAA at physiological pH allows it to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA. This facilitates cellular uptake and protects the nucleic acids from degradation, making it a promising non-viral vector for gene therapy.[16][18]
-
Biocidal and Antimicrobial Surfaces: When the tertiary amine is quaternized (alkylated) to form a permanent positive charge, the resulting polymers exhibit potent antimicrobial activity. These cationic polymers can disrupt bacterial cell membranes, making them useful for creating biocidal coatings and materials.[12][19]
-
Flocculants in Water Treatment: Copolymers containing DMAPAA can serve as effective cationic flocculants, aiding in the aggregation and removal of suspended particles in wastewater treatment processes.[1]
Experimental Protocol: RAFT Polymerization of DMAPMA·HCl
This protocol is an example of how to synthesize a well-defined PDMAPAA homopolymer, adapted from methodologies described in the literature.[10]
Objective: To synthesize poly(N-[3-(dimethylamino)propyl]methacrylamide hydrochloride) (p(DMAPMA·HCl)) with a target degree of polymerization via RAFT.
Materials:
-
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), hydrochloride salt
-
4,4′-azobis(4-cyanovaleric acid) (ACVA, initiator)
-
4-cyanopentanoic acid dithiobenzoate (CTP, RAFT agent)
-
2-Propanol
-
Deionized water (acidified to pH ~3)
-
Acetone (for precipitation)
-
Nitrogen gas source
-
Schlenk flask and magnetic stirrer
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the DMAPMA·HCl monomer, CTP (RAFT agent), and ACVA (initiator) in a 2:1 mixture of acidic water and 2-propanol. The molar ratio of [Monomer]:[CTA]:[Initiator] should be calculated to target the desired molecular weight (e.g., 100:1:0.1).
-
Degassing: Seal the flask and purge the solution with dry nitrogen gas for at least 30 minutes while stirring in an ice bath to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After degassing, immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.
-
Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing for monomer conversion using techniques like ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the polymerization by opening the flask to air and rapidly cooling it in an ice bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold acetone with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh acetone to remove unreacted monomer and other impurities.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Causality: The use of a CTP RAFT agent in acidic aqueous media allows for a controlled exchange between active (propagating) and dormant polymer chains. This reversible process ensures that all chains grow at a similar rate, resulting in a polymer with a low polydispersity index and a predictable molecular weight based on the monomer-to-CTA ratio.[10] The acidic conditions maintain the integrity of the dithioester end-group, which is crucial for the "living" nature of the polymerization.[10]
Safety and Handling
DMAPAA is classified as an irritant and requires careful handling.
-
Hazards: It may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] It is also considered harmful to aquatic life with long-lasting effects (H412).[3]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing mist or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically refrigerated.[1][4] The monomer is often supplied with an inhibitor like MEHQ to prevent spontaneous polymerization.[4][5]
References
-
PubChem. N,N-Dimethylaminopropyl acrylamide. National Center for Biotechnology Information. [Link]
- Google Patents. CN101177403B - Method for preparing N-dimethylamino propyl methyl acrylamide.
-
ChemBK. N,N-Dimethylaminopropylacrylamide. [Link]
- Brittain, W. J., et al. Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules.
-
The Good Scents Company. N,N-dimethyl aminopropyl acryl amide. [Link]
-
Burova, T. V., et al. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers (Basel). [Link]
-
Yamashita, N., et al. Polymerization of N, N-Dimethylaminopropyl-Acrylamide Through Hydrogen Transfer Induced by the Propagation of the Polyacrolein Anion. Journal of Macromolecular Science, Part A. [Link]
-
Lone, S., et al. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Gels. [Link]
-
Koutsougera, M. F., et al. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers. [Link]
-
Convertine, A. J., et al. Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. Macromolecules. [Link]
-
Zhang, Y., et al. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents. Macromolecular bioscience. [Link]
-
Matexcel. Poly(N,N-dimethylacrylamide)-Based Hydrogel Development. [Link]
-
Weng, C. H., et al. Synthesis route to N,N-dimethyl(acrylamidopropyl)ammonium propane sulfonate (DMAAPS) through ring opening reaction. ResearchGate. [Link]
- Roy, D., et al. Thermo-Responsive Poly(N-Isopropylacrylamide) and its Critical Solution Temperature Type Behavior in Presence of Hydrophilic Ionic Liquids. ScholarWorks.
- Al-Mubaddel, F. S., et al. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide].
-
Muthupandian, S., et al. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. Gels. [Link]
-
Zhang, K., et al. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. Polymers. [Link]
-
Muthupandian, S., et al. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Polymers (Basel). [Link]
-
Williams, M., et al. Thermoresponsive Poly(N,N-dimethylacrylamide)-Based Diblock Copolymer Worm Gels via RAFT Solution Polymerization. Biomacromolecules. [Link]
-
Larnaudie, S. C., et al. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. [Link]
-
Muthupandian, S., et al. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers (Basel). [Link]
-
Uchiyama, S., et al. Thermo-responsive copolymer...acts as a fluorescent molecular thermometer. ResearchGate. [Link]
- Creative Commons. Photopolymerised thermo-responsive poly(N,N-diethylacrylamide)-based copolymer hydrogels for potential drug delivery applications.
-
Kitayama, Y., et al. Thermoresponsive properties of poly(N-isopropyl,N-methylacrylamide) and its statistical and block copolymers with poly(N,N-dimethylacrylamide) prepared by B(C6F5)3-catalyzed group transfer polymerization. Polymer Chemistry. [Link]
- ResearchGate. Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and Their Films.
-
Koutsougera, M. F., et al. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. ResearchGate. [Link]
-
Li, X., et al. A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. Polymers. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N,N-Dimethylaminopropyl acrylamide price,buy N,N-Dimethylaminopropyl acrylamide - chemicalbook [chemicalbook.com]
- 3. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[3-(Dimethylamino)propyl]acrylamide | 3845-76-9 | TCI AMERICA [tcichemicals.com]
- 5. 3845-76-9 Cas No. | N,N-Dimethylaminopropyl acrylamide (stabilized with MEHQ) | Apollo [store.apolloscientific.co.uk]
- 6. CN101177403B - Method for preparing N-dimethylamino propyl methyl acrylamide - Google Patents [patents.google.com]
- 7. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(N,N-dimethylacrylamide)-Based Hydrogel Development - Matexcel [matexcel.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-[(3-(二甲氨基)丙基]甲基丙烯酰胺 99%, contains MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 17. polysciences.com [polysciences.com]
- 18. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
